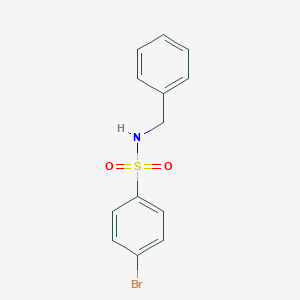

N-Benzyl-4-bromobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFYMIDQZWIKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341249 | |

| Record name | N-Benzyl-4-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3609-87-8 | |

| Record name | N-Benzyl-4-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-4-bromobenzenesulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Benzyl-4-bromobenzenesulfonamide

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class. Characterized by a benzyl group and a 4-bromophenyl group attached to a central sulfonamide core, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, and the presence of a bromine atom on one of the aromatic rings provides a reactive handle for further chemical modification, such as transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic protocols. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3609-87-8 | [2][3] |

| Molecular Formula | C₁₃H₁₂BrNO₂S | [1][3] |

| Molecular Weight | 326.2 g/mol | [3] |

| Appearance | White powder | [1] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 447.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.503 g/cm³ (Predicted) | [2] |

| Storage | Room temperature, sealed in a dry environment | [3][4] |

Synthesis and Mechanistic Insight

The most direct and common method for synthesizing this compound is via a nucleophilic substitution reaction. This involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine.

Causality of Experimental Design: In this reaction, the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. The sulfonyl chloride is an excellent electrophile due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard for this type of reaction as it effectively dissolves the reactants without interfering with the reaction mechanism.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Reagents: In a separate flask, prepare a solution of benzylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the benzylamine/pyridine solution dropwise to the stirred solution of 4-bromobenzenesulfonyl chloride at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine and benzylamine), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Characteristic Features |

| ¹H NMR | ~7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the SO₂ group. ~7.6-7.7 ppm (d, 2H): Aromatic protons ortho to the Br atom. ~7.2-7.4 ppm (m, 5H): Protons of the benzyl phenyl ring. ~4.8-5.0 ppm (t, 1H): Sulfonamide N-H proton (can be broad, may exchange with D₂O). ~4.1-4.3 ppm (d, 2H): Benzylic CH₂ protons. |

| ¹³C NMR | ~140-142 ppm: Quaternary carbon attached to SO₂. ~137-139 ppm: Quaternary carbon of the benzyl ring. ~132-133 ppm: Aromatic C-H carbons ortho to Br. ~127-129 ppm: Aromatic carbons of the benzyl ring and ortho to SO₂. ~126-127 ppm: Quaternary carbon attached to Br. ~47-49 ppm: Benzylic CH₂ carbon. |

| IR (cm⁻¹) | ~3250-3350: N-H stretching vibration (sharp to medium). ~3030-3100: Aromatic C-H stretching. ~2850-2950: Aliphatic C-H stretching (benzylic CH₂). ~1320-1350: Asymmetric SO₂ stretching (strong). ~1150-1170: Symmetric SO₂ stretching (strong). ~900-930: S-N stretching.[5] |

| Mass Spec. | [M]+•: Isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 325 and 327. Key Fragments: Loss of benzyl (C₇H₇, m/z 91), loss of SO₂ (m/z 64), bromophenyl fragment (C₆H₄Br, m/z 155/157). |

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration used. Data is extrapolated from foundational principles and spectral data of analogous structures.[6][7][8]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its key functional groups: the acidic sulfonamide proton, the two aromatic rings, and the carbon-bromine bond.

-

Acidity of the N-H Bond: The proton on the sulfonamide nitrogen is moderately acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. It can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then undergo further reactions, such as alkylation or acylation, to produce N,N-disubstituted sulfonamides.

-

Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic aromatic substitution, but their reactivity is different.

-

Bromophenyl Ring: This ring is strongly deactivated by the electron-withdrawing sulfonyl group (-SO₂NHBn), which is a meta-director. Therefore, electrophilic substitution on this ring is difficult and would occur at the positions meta to the sulfonyl group (ortho to the bromine).

-

Benzyl Ring: This ring is not directly attached to the deactivating sulfonyl group and will react more like a typical monosubstituted benzene ring, with substitution occurring at the ortho and para positions.

-

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most versatile site for synthetic modification. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents (alkyl, aryl, vinyl, alkynyl, amino groups), making this compound a key intermediate for building molecular complexity.[9]

Illustrative Reaction: Suzuki Cross-Coupling

Caption: Suzuki coupling reaction using this compound.

Applications and Significance

The N-benzylbenzenesulfonamide scaffold is present in various biologically active compounds.[10] While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest. Structurally related sulfonamides have demonstrated potential as:

-

Anticancer Agents: The 4-halobenzenesulfonamide core is a recognized motif in the design of compounds with antitumor activity.[7]

-

Neuroprotective Agents: N-substituted sulfonamides are investigated as inhibitors of cholinesterases, which are key targets in the treatment of neurodegenerative diseases like Alzheimer's.[7]

-

Protein Degrader Building Blocks: This compound is classified within families of chemicals used to construct more complex molecules like PROTACs (Proteolysis Targeting Chimeras).[3]

Its utility lies in its ability to be readily synthesized and subsequently functionalized via its reactive bromine handle, providing a gateway to diverse chemical libraries for drug discovery and materials science.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Although comprehensive toxicity data is not available, the Safety Data Sheet (SDS) provides essential guidance.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[2]

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

Inhalation: Move the person into fresh air.[2]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] In all cases of exposure, consult a physician.[2]

-

Conclusion

This compound is a well-defined organic compound with a rich chemistry that makes it a highly useful synthetic intermediate. Its straightforward synthesis, combined with the versatile reactivity of its carbon-bromine bond for cross-coupling reactions, positions it as a key building block for creating complex molecular architectures. The established biological relevance of the sulfonamide scaffold further enhances its importance for researchers in drug development and medicinal chemistry. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in a research setting.

References

-

N-BENZYL 4-BROMOBENZENESULFONAMIDE (CAS No. 3609-87-8) SDS. Guidechem.

-

N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. CP Lab Safety.

-

N-benzyl-4-bromo-benzenesulfonamide. HENAN NEW BLUE CHEMICAL CO.,LTD.

-

N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Benchchem.

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

-

N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2. Benchchem.

-

This compound | CAS 3609-87-8. BLD Pharm.

-

An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.

-

n-benzyl 4-bromobenzenesulfonamide(3609-87-8)ir1. ChemicalBook.

-

N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum. ChemicalBook.

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

-

n-Benzyl-4-bromobenzamide | C14H12BrNO | CID 781117. PubChem.

-

SAFETY DATA SHEET - N-Benzylbenzamide. Fisher Scientific.

-

SAFETY DATA SHEET - N-(Benzyl)benzenesulfonamide. Fisher Scientific.

-

SAFETY DATA SHEET - Benzyl bromide. Sigma-Aldrich.

-

N-Benzyl-4-bromo-N-methylbenzenesulfonamide | CAS 333434-62-1. BLD Pharm.

-

3609-87-8(N-BENZYL 4-BROMOBENZENESULFONAMIDE) Product Description. ChemicalBook.

-

N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide | CAS 864685-53-0. Santa Cruz Biotechnology.

-

A Comparative Guide to the Reactivity of N-Benzyl-2-bromo-3-methylbenzamide and N-Benzyl-4-bromo-3-methylbenzamide. Benchchem.

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.

-

Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A.

-

N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry.

-

4-Bromobenzenesulfonamide. Sigma-Aldrich.

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan.

-

Preparation method of benzyl bromide. Google Patents.

-

N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem.

-

Reactions at the benzylic position. Khan Academy.

-

N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347. PubChem.

Sources

- 1. N-benzyl-4-bromo-benzenesulfonamide, CasNo.3609-87-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3609-87-8|this compound|BLD Pharm [bldpharm.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. par.nsf.gov [par.nsf.gov]

N-Benzyl-4-bromobenzenesulfonamide CAS number 3609-87-8

An In-depth Technical Guide to N-Benzyl-4-bromobenzenesulfonamide (CAS 3609-87-8)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key organic compound with significant utility in medicinal chemistry and synthetic research. We delve into its fundamental physicochemical properties, outline robust synthetic and analytical methodologies, and explore its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and potential applications of this versatile molecule. By grounding our discussion in established chemical principles and citing authoritative literature, we aim to provide a self-validating resource that explains not just the 'how' but the critical 'why' behind experimental choices.

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil, the first commercially available antibacterial agent, sulfonamide-containing compounds (sulfa drugs) have become indispensable therapeutic agents.[1] Their initial success in treating bacterial infections paved the way for the antibiotic revolution.[1][2] Today, the applications of the sulfonamide scaffold have expanded dramatically, encompassing a wide array of biological activities, including antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory properties.[3][4][5]

Compounds featuring this moiety are known to target various enzymes, such as carbonic anhydrase (implicated in glaucoma and certain cancers) and dihydropteroate synthase (DHPS) in bacteria.[1][2][5] this compound (CAS 3609-87-8) is a specific derivative within this broad class. It serves as a crucial building block and intermediate in the synthesis of more complex, pharmacologically active molecules.[6][7] Its structure, combining a brominated aromatic ring, a sulfonamide linker, and a benzyl group, offers multiple points for chemical modification, making it a valuable tool for developing new therapeutic leads and molecular probes.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its effective application in research and synthesis.

| Property | Value | Source(s) |

| CAS Number | 3609-87-8 | [6][8][9] |

| Molecular Formula | C₁₃H₁₂BrNO₂S | [6][10][11] |

| Molecular Weight | 326.21 g/mol | [8][10][11] |

| Appearance | White powder | [7] |

| Melting Point | 102-104 °C | [9] |

| Storage | Room temperature, sealed in dry conditions | [6][10] |

| Purity (Typical) | ≥95-98% | [6][8] |

| Classification | Organic Building Block, Protein Degrader Building Block | [6][10] |

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and benzylamine.[12][13]

Primary Synthetic Pathway: Nucleophilic Acyl Substitution

This reaction involves the attack of the nucleophilic nitrogen atom of benzylamine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.[13] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Primary synthesis workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The use of an anhydrous solvent prevents the hydrolysis of the reactive sulfonyl chloride starting material, which would form the unreactive 4-bromobenzenesulfonic acid.[14] The dropwise addition of the sulfonyl chloride controls the exothermic nature of the reaction.

Materials:

-

4-Bromobenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Pyridine (1.2 eq) or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.05 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.[14]

-

Work-up: Quench the reaction by adding 1 M HCl to neutralize excess base. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. The acid wash removes residual amine and base, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[15]

Alternative Synthetic Strategies

While direct sulfonylation is common, N-alkylation of the parent 4-bromobenzenesulfonamide with an appropriate benzyl halide or benzyl alcohol is also a viable route.[16][17] Modern catalytic methods, such as manganese-catalyzed "borrowing hydrogen" approaches, allow for the efficient N-alkylation of sulfonamides using alcohols as the alkylating agents, presenting a greener alternative.[18]

Spectroscopic Characterization & Analysis

Structural confirmation and purity assessment are critical. The following protocols outline the standard analytical techniques used to characterize this compound.

Caption: General workflow for the spectroscopic analysis of the title compound.

Expected Spectroscopic Data

While actual spectra should be acquired for definitive confirmation[19][20], the expected data based on the molecular structure are as follows:

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals in the aromatic region (~7.2-7.9 ppm) corresponding to the 8 protons of the two benzene rings. A singlet or triplet for the N-H proton (variable chemical shift). A singlet or doublet for the 2 benzylic (-CH₂-) protons. | The distinct electronic environments of the aromatic protons and the characteristic benzylic and amide protons provide a clear fingerprint of the molecule's carbon-hydrogen framework.[12][21] |

| ¹³C NMR | Multiple signals in the aromatic region (~120-145 ppm) for the carbon atoms of the benzene rings. A signal for the benzylic carbon (~45-55 ppm). | Confirms the number of unique carbon environments in the molecule. |

| FT-IR | Strong absorptions around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹ (asymmetric and symmetric S=O stretching). A peak around 3200-3300 cm⁻¹ (N-H stretching). Absorptions in the 3000-3100 cm⁻¹ region (aromatic C-H stretching) and ~1600 cm⁻¹ (C=C stretching). A peak corresponding to the C-Br bond. | Infrared spectroscopy is invaluable for identifying key functional groups, particularly the characteristic sulfonamide S=O and N-H bonds.[21] |

| Mass Spec. | A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (326.21). A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). | Provides definitive confirmation of the molecular weight and elemental composition (specifically the presence of bromine).[22] |

General Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[22]

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for interpretation.[22]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Place a small amount of the solid sample directly on the crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[22]

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into a high-resolution mass spectrometer with an electrospray ionization (ESI) source to obtain the mass-to-charge ratio.[22]

Reactivity and Synthetic Potential

This compound possesses several reactive sites that can be exploited for further synthetic transformations.

-

N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile, allowing for further N-alkylation or N-arylation to generate tertiary sulfonamides.[17] This is a key step in building molecular complexity.

-

Benzylic Position Reactivity: The C-H bonds of the methylene (-CH₂-) bridge are known as benzylic positions. They are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical.[23] This site is susceptible to free-radical reactions (e.g., bromination) and oxidation.[24]

-

Aromatic Rings: Both the 4-bromophenyl and the benzyl phenyl rings can undergo electrophilic aromatic substitution. The 4-bromophenyl ring is deactivated by both the bromo and the sulfonamide groups, while the benzyl ring is activated by the attached alkyl group. Reaction conditions will dictate the site of further functionalization.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous compounds with significant pharmacological relevance. Its primary role is as a versatile chemical intermediate.

-

Building Block for Drug Discovery: It is classified as a "Protein Degrader Building Block," indicating its utility in constructing molecules for targeted protein degradation (e.g., PROTACs), a cutting-edge area of drug discovery.[6]

-

Scaffold for Biologically Active Molecules: The N-benzyl benzenesulfonamide core is found in inhibitors of enzymes like γ-secretase, which is a target in Alzheimer's disease research.[12] Structurally similar molecules, such as N-benzyl-4-chlorobenzenesulfonamide, serve as scaffolds for developing novel anticancer and neuroprotective agents.[25]

-

Foundation for Structure-Activity Relationship (SAR) Studies: The compound provides a platform for SAR studies. Modifications at the benzyl ring, the bromo-position, or the sulfonamide nitrogen can be systematically performed to probe how structural changes affect biological activity against a chosen target.

Caption: Diverse therapeutic applications derived from the sulfonamide scaffold.

Conclusion

This compound (CAS 3609-87-8) is more than a simple chemical; it is a strategically important building block for advancing pharmaceutical research. Its straightforward synthesis, well-defined physicochemical properties, and multiple points for chemical modification make it an invaluable tool for medicinal chemists and synthetic researchers. This guide has provided a detailed, technically grounded framework for understanding and utilizing this compound, from its synthesis and characterization to its potential applications in the development of next-generation therapeutics.

References

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. 3

-

Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved January 15, 2026. 2

-

CP Lab Safety. (n.d.). N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. Retrieved January 15, 2026. Link

-

AK Scientific, Inc. (n.d.). 3609-87-8 N-Benzyl 4-bromobenzenesulfonamide. Retrieved January 15, 2026. Link

-

Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. Link

-

Cogent Chemistry. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Cogent Chemistry, 9(1). Link

-

King-Pharm. (n.d.). 3609-87-8 N-BENZYL 4-BROMOBENZENESULFONAMIDE. Retrieved January 15, 2026. Link

-

BLD Pharm. (n.d.). 3609-87-8|this compound. Retrieved January 15, 2026. Link

-

BenchChem. (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Retrieved January 15, 2026. Link

-

Santa Cruz Biotechnology, Inc. (n.d.). N-Benzyl-4-bromobenzenesulphonamide. Retrieved January 15, 2026. Link

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 15, 2026. Link

-

Royal Society of Chemistry. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Link

-

ResearchGate. (n.d.). Catalytic N‐Alkylation of Sulfonamides. Retrieved January 15, 2026. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Retrieved January 15, 2026. Link

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Link

-

PubChem. (n.d.). n-Benzyl-4-bromobenzamide. Retrieved January 15, 2026. Link

-

BenchChem. (n.d.). N-Benzyl-4-chlorobenzenesulfonamide. Retrieved January 15, 2026. Link

-

HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). N-benzyl-4-bromo-benzenesulfonamide. Retrieved January 15, 2026. Link

-

Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Link

-

BenchChem. (2025). Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Retrieved January 15, 2026. Link

-

Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(4), 405-412. Link

-

BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. Retrieved January 15, 2026. Link

-

BLD Pharm. (n.d.). 333434-62-1|N-Benzyl-4-bromo-N-methylbenzenesulfonamide. Retrieved January 15, 2026. Link

-

PubChem. (n.d.). N-Benzyl-N-phenyl-4-bromobenzamide. Retrieved January 15, 2026. Link

-

BenchChem. (2025). Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Retrieved January 15, 2026. Link

-

BenchChem. (n.d.). N-Benzyl-4-butoxybenzenesulfonamide Research Chemical. Retrieved January 15, 2026. Link

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 15, 2026. Link

-

BenchChem. (2025). Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Antimicrobial Agent Development. Retrieved January 15, 2026. Link

-

Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 623. Link

-

ChemicalBook. (n.d.). n-benzyl 4-bromobenzenesulfonamide(3609-87-8)ir1. Retrieved January 15, 2026. Link

-

The Royal Society of Chemistry. (2013). Supplementary material: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Chemical Science. Link

-

BenchChem. (2025). A Comparative Guide to the Reactivity of N-Benzyl-2-bromo-3-methylbenzamide and N-Benzyl-4-bromo-3-methylbenzamide. Retrieved January 15, 2026. Link

-

BIOCELL. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. BIOCELL, 48(2), 263-269. Link

-

Pakistan Journal of Pharmaceutical Sciences. (2019). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2235-2241. Link

-

ChemicalBook. (n.d.). N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum. Retrieved January 15, 2026. Link

-

PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved January 15, 2026. Link

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved January 15, 2026. Link

-

Frontiers in Immunology. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1146602. Link

-

Shouguang Nuomeng Chemical Co., Ltd. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Retrieved January 15, 2026. Link

-

Wikipedia. (n.d.). Benzyl group. Retrieved January 15, 2026. Link

-

Wiessler, M., Romruen, K., & Pool, B. L. (1983). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. Carcinogenesis, 4(7), 867–871. Link

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. calpaclab.com [calpaclab.com]

- 7. N-benzyl-4-bromo-benzenesulfonamide, CasNo.3609-87-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 8. 3609-87-8 N-Benzyl 4-bromobenzenesulfonamide AKSci V5490 [aksci.com]

- 9. 3609-87-8 N-BENZYL 4-BROMOBENZENESULFONAMIDE [chemsigma.com]

- 10. 3609-87-8|this compound|BLD Pharm [bldpharm.com]

- 11. scbt.com [scbt.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 17. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR Spectrum [chemicalbook.com]

- 20. N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum [chemicalbook.com]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Benzyl group - Wikipedia [en.wikipedia.org]

- 24. Khan Academy [khanacademy.org]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of N-Benzyl-4-bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and physicochemical properties of N-Benzyl-4-bromobenzenesulfonamide. This compound, belonging to the sulfonamide class of molecules, is a valuable building block in medicinal chemistry and organic synthesis. This document delves into the intricacies of its molecular architecture, supported by spectroscopic and analytical data. Furthermore, it outlines a detailed, field-proven protocol for its synthesis and purification, explaining the rationale behind key experimental choices. The guide also touches upon the compound's potential reactivity and biological significance, drawing from the established knowledge of related benzenesulfonamide derivatives. This resource is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this compound.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities.[1] From their initial discovery as antibacterial agents to their current applications as anticancer, antiviral, and anti-inflammatory drugs, sulfonamides have proven to be a privileged scaffold in drug design. The unique electronic and structural properties of the sulfonamide moiety, including its ability to act as a hydrogen bond donor and acceptor, contribute to its effective binding to various biological targets.

This compound (CAS No: 3609-87-8) is a member of this important class of compounds, featuring a benzyl group attached to the sulfonamide nitrogen and a bromine atom on the phenyl ring.[2][3] This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of targeted protein degraders and other novel therapeutics.[2][3] Understanding the detailed molecular structure of this compound is paramount for predicting its reactivity, designing derivatives with desired properties, and elucidating its potential mechanisms of action.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₁₃H₁₂BrNO₂S, with a molecular weight of approximately 326.21 g/mol .[2][3] The molecule can be deconstructed into three key components: the 4-bromobenzenesulfonyl group, the sulfonamide linkage, and the N-benzyl substituent.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromobenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Nucleophile: To the stirred solution, add pyridine or triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq) at 0 °C (ice bath). The addition of the base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up:

-

Upon completion of the reaction, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a solid. Recrystallization is an effective method for purification.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add deionized water until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.

-

Collect the pure crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule is not readily found in peer-reviewed literature, the expected spectral data can be reliably predicted based on the analysis of its structural components and data from closely related analogs.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | * Aromatic protons (4-bromobenzenesulfonyl): Two doublets in the range of δ 7.6-7.9 ppm. * Aromatic protons (benzyl): A multiplet in the range of δ 7.2-7.4 ppm. * Benzylic protons (-CH₂-): A doublet around δ 4.1-4.3 ppm. * Sulfonamide proton (-NH-): A broad singlet or triplet (depending on coupling) around δ 5.0-6.0 ppm. |

| ¹³C NMR | * Aromatic carbons (4-bromobenzenesulfonyl): Peaks in the range of δ 125-140 ppm, with the carbon attached to bromine showing a characteristic upfield shift. * Aromatic carbons (benzyl): Peaks in the range of δ 127-138 ppm. * Benzylic carbon (-CH₂-): A peak around δ 47 ppm. |

| IR (Infrared) Spectroscopy | * N-H stretch: A peak in the range of 3200-3300 cm⁻¹. * C-H stretch (aromatic): Peaks above 3000 cm⁻¹. * C-H stretch (aliphatic): Peaks below 3000 cm⁻¹. * S=O stretch (asymmetric and symmetric): Two strong peaks in the ranges of 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. * C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry (MS) | * The molecular ion peak (M⁺) corresponding to the exact mass of C₁₃H₁₂BrNO₂S. * Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). * Fragmentation pattern showing the loss of the benzyl group, the 4-bromophenyl group, and SO₂. |

Reactivity and Potential Applications

The molecular structure of this compound offers several avenues for further chemical modification, making it a valuable synthetic intermediate.

-

N-Alkylation/Arylation: The acidic proton on the sulfonamide nitrogen can be removed by a strong base, and the resulting anion can react with various electrophiles to introduce different substituents on the nitrogen atom. [4]* Reactions at the Benzylic Position: The benzylic C-H bonds are activated and can undergo reactions such as free-radical bromination or oxidation.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functional groups at this position.

From a biological perspective, the benzenesulfonamide scaffold is known to exhibit a broad range of pharmacological activities. [5]Derivatives of 4-bromobenzenesulfonamide have been investigated for their potential as antimicrobial and anticancer agents. [6]The N-benzyl substituent can enhance lipophilicity, which may improve cell permeability and interaction with hydrophobic binding pockets in biological targets. Further research into the biological activities of this compound and its derivatives is a promising area of investigation.

Conclusion

This compound is a well-defined chemical entity with a molecular structure that lends itself to a variety of applications in organic synthesis and medicinal chemistry. This technical guide has provided a detailed overview of its structural features, a robust protocol for its synthesis, and an analysis of its key physicochemical properties based on established spectroscopic principles. The versatility of this molecule, stemming from its multiple reactive sites, positions it as a valuable building block for the creation of novel compounds with potential therapeutic applications. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further exploration into the chemistry and biology of this and related sulfonamide derivatives.

References

- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide deriv

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL not available)

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - ResearchGate. (2020). Retrieved from [Link]

- N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2 - Benchchem. (URL not available)

- N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities - Benchchem. (URL not available)

- An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonamide - Benchchem. (URL not available)

- N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2 - Benchchem. (URL not available)

-

4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - PubMed. (2025). Retrieved from [Link]

- n-benzyl 4-bromobenzenesulfonamide(3609-87-8)ir1 - ChemicalBook. (URL not available)

- Selected drugs with N-aryl sulfonamide structure motif - ResearchG

- N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum - ChemicalBook. (URL not available)

- 1 H NMR and 13 C NMR of the prepared compounds.

- N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams - CP Lab Safety. (URL not available)

- N-Benzyl 3-bromo-4-methylbenzenesulfonamide - CymitQuimica. (URL not available)

- 3609-87-8|this compound|BLD Pharm. (URL not available)

- N-benzyl-N,4-dimethylbenzenesulfonamide (3a) - The Royal Society of Chemistry. (URL not available)

- N-benzyl-4-bromo-benzenesulfonamide - HENAN NEW BLUE CHEMICAL CO.,LTD. (URL not available)

- 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem. (URL not available)

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem. (URL not available)

-

Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (2024). Retrieved from [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (2019). Retrieved from [Link]

Sources

- 1. N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum [chemicalbook.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N-Benzyl-4-bromobenzenesulfonamide Derivatives

Executive Summary: The sulfonamide scaffold is a cornerstone of medicinal chemistry, historically significant as the first class of systemic chemotherapeutic agents and remaining a privileged structure in modern drug discovery.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with a specific subclass: N-Benzyl-4-bromobenzenesulfonamide derivatives. These compounds merge three key pharmacophoric elements: the versatile benzenesulfonamide core, a lipophilic N-benzyl group that can modulate pharmacokinetics and target interactions, and a bromine substituent known to enhance biological potency through halogen bonding and altered electronic properties.[2] While direct research on the parent this compound is limited, this document synthesizes data from structurally related analogues to build a robust profile of their potential therapeutic applications. We will explore the synthesis, anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of this chemical class. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers and drug development professionals with the foundational knowledge to explore this promising area.

Section 1: The Sulfonamide Scaffold: A Legacy of Therapeutic Versatility

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first drug to effectively treat systemic bacterial infections, revolutionizing medicine before the advent of penicillin.[3][4] The core functional group, -SO₂NH-, has since proven to be a remarkably versatile pharmacophore, present in a wide array of FDA-approved drugs.[1][4] The therapeutic landscape of sulfonamides is exceptionally broad, encompassing antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents.[2][5]

The this compound scaffold is a strategic design. The benzenesulfonamide group is a known zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases. The N-benzyl moiety increases lipophilicity, which can enhance cell membrane permeability and provides opportunities for hydrophobic and π-π stacking interactions within protein binding pockets.[2] The 4-bromo substituent on the phenyl ring is a key modulator; its electron-withdrawing nature and ability to form halogen bonds can significantly influence binding affinity and metabolic stability.[6] This combination of features makes the this compound framework a compelling starting point for developing novel therapeutic agents.

Section 2: Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through robust and high-yield nucleophilic substitution reactions. A common and efficient method involves a two-step process, which can also be adapted into a one-pot synthesis.[7] The general strategy involves the reaction of a sulfonyl chloride with a primary amine.

General Synthetic Pathway

A plausible and widely adopted method for synthesizing the parent scaffold is the reaction between 4-bromobenzenesulfonyl chloride and benzylamine.[8] This foundational reaction can be adapted to create a diverse library of derivatives by using substituted benzylamines or modified bromobenzenesulfonyl chlorides.

Sources

- 1. citedrive.com [citedrive.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of N-Benzyl-4-bromobenzenesulfonamide

This document provides a comprehensive exploration of the potential mechanisms of action for N-Benzyl-4-bromobenzenesulfonamide, a molecule of interest within the broader, pharmacologically significant class of sulfonamides. While direct and extensive research on this specific chemical entity is nascent, this guide extrapolates its plausible biological activities based on the well-established properties of structurally related benzenesulfonamide and N-benzyl sulfonamide derivatives. The aim is to furnish a foundational, scientifically-grounded resource for researchers, scientists, and drug development professionals, enabling further investigation into its therapeutic potential.

Introduction: The Sulfonamide Scaffold as a Privileged Structure

This compound belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry since the discovery of their antimicrobial properties.[1] The inherent chemical versatility of the sulfonamide moiety (-S(=O)₂-N<) has allowed for its incorporation into a vast array of therapeutic agents targeting a wide spectrum of diseases.[2] These include diuretics, antidiabetic agents, and, more recently, sophisticated anticancer and neuroprotective agents.[1][3][4]

The structure of this compound combines the classic benzenesulfonamide core, substituted with a bromine atom, and an N-benzyl group. This combination suggests several potential avenues for biological interaction. The sulfonamide group itself is a well-known zinc-binding motif, predisposing it to interact with metalloenzymes. The aromatic rings and the benzyl group provide opportunities for hydrophobic and π-stacking interactions within protein binding pockets, while the bromine atom can participate in halogen bonding.

Given the lack of specific mechanistic studies for this compound, this guide will focus on three primary, evidence-based, hypothesized mechanisms of action:

-

Carbonic Anhydrase Inhibition

-

Anticancer Activity via multiple potential pathways

-

Cholinesterase Inhibition

Hypothesized Mechanism I: Carbonic Anhydrase Inhibition

The most established role for aromatic sulfonamides is the potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[5] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation, fluid balance, and CO₂ transport.[5] Several CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and certain cancers.[6][7]

The Molecular Basis of Inhibition

The canonical mechanism of CA inhibition by primary sulfonamides involves the direct coordination of the deprotonated sulfonamide nitrogen (sulfonamidate anion, -SO₂NH⁻) to the catalytic Zn²⁺ ion in the enzyme's active site.[8][9] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby halting the enzyme's function.[10] Secondary sulfonamides, such as this compound, are also known to bind CA active sites through a similar zinc-coordination mechanism, although their binding affinities can vary.[8] The N-benzyl and 4-bromophenyl groups would be expected to form additional interactions with residues lining the active site cavity, influencing both potency and isoform selectivity.[11]

Visualizing the Inhibition Pathway

Caption: Generalized mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

This protocol describes a method to determine the inhibitory potential (Kᵢ) of this compound against a specific CA isoform (e.g., human CA II).

-

Reagent Preparation:

-

Prepare a stock solution of purified human CA II enzyme in 10 mM HEPES buffer, pH 7.5.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series (e.g., 0.1 nM to 100 µM) in the assay buffer.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

-

Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol) whose absorbance changes with pH.

-

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

-

Procedure:

-

Equilibrate the CA enzyme solution with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control) in the indicator buffer.

-

Load the second syringe with the CO₂-saturated solution.

-

Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop.

-

Monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the kinetic trace.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).

-

Hypothesized Mechanism II: Anticancer Activity

The sulfonamide scaffold is present in numerous anticancer agents, and their mechanisms are diverse, ranging from enzyme inhibition to disruption of protein-protein interactions (PPIs).[1][2] For N-benzyl sulfonamides specifically, several promising anticancer mechanisms have been proposed.

Disruption of the S100A2-p53 Protein-Protein Interaction

The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is a critical signaling node, particularly in pancreatic cancer where S100A2 is often overexpressed.[12][13] This interaction can modulate the transcriptional activity of p53.[14] Therefore, small molecules that disrupt the S100A2-p53 complex are being actively investigated as a therapeutic strategy.[12][13] In silico studies have identified N-benzyl sulfonamide derivatives as potential inhibitors of this specific PPI.[13]

Caption: Hypothesized disruption of the S100A2-p53 interaction by the inhibitor.

This protocol aims to determine if this compound can disrupt the interaction between S100A2 and p53 in a relevant cancer cell line (e.g., MiaPaCa-2, which has high endogenous S100A2 expression).[13]

-

Cell Culture and Treatment:

-

Culture MiaPaCa-2 cells to ~80-90% confluency.

-

Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified time (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate a portion of the pre-cleared lysate with an anti-p53 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

-

-

Washing and Elution:

-

Pellet the beads and wash them several times with Co-IP buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-S100A2 antibody to detect co-precipitated S100A2.

-

Re-probe the membrane (or a parallel blot) with an anti-p53 antibody to confirm successful immunoprecipitation of p53.

-

-

Interpretation:

-

A decrease in the S100A2 band intensity in the inhibitor-treated samples compared to the vehicle control would indicate that the compound disrupts the S100A2-p53 interaction.

-

Metabolic Inhibition

Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis even in the presence of oxygen (the Warburg effect). Targeting these metabolic vulnerabilities is a key anticancer strategy. Recent studies on N-benzyl sulfonamides derived from an indole core have suggested they may function as metabolic inhibitors by interfering with ATP production.[15] This could occur through inhibition of oxidative phosphorylation or other key metabolic enzymes.

Caption: Workflow for assessing the effect of the compound on cellular ATP levels.

-

Cell Plating:

-

Seed pancreatic cancer cells (e.g., PANC-1) in an opaque-walled 96-well plate suitable for luminescence assays. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound.

-

Remove the culture medium and add fresh medium containing the compound or vehicle control (DMSO) to the respective wells. Include a set of wells for a "no-cell" background control.

-

-

Incubation:

-

Incubate the plate for a short duration (e.g., 1-3 hours) to assess direct effects on metabolism, as suggested by rapid screening assays for similar compounds.[15]

-

-

ATP Measurement:

-

Equilibrate the plate and a commercial luminescence-based ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add a volume of the ATP detection reagent equal to the volume of culture medium in each well. This reagent lyses the cells and provides the luciferase and luciferin substrate required for the reaction.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Subtract the average background luminescence (no-cell control) from all other readings.

-

Normalize the data to the vehicle control to determine the percentage of ATP reduction.

-

Plot the percentage of ATP level versus inhibitor concentration to determine an IC₅₀ value for metabolic inhibition.

-

Hypothesized Mechanism III: Cholinesterase Inhibition

Derivatives of the N-benzyl and sulfonamide scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[16] The structural features of this compound make it a plausible candidate for interaction with the active site gorge of these enzymes.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay measures the activity of AChE or BChE and is widely used to screen for inhibitors.

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (pH 8.0).

-

Prepare stock solutions of AChE (from electric eel) or BChE (from equine serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

Prepare a serial dilution of this compound in a suitable solvent, further diluted in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer, the inhibitor solution (or vehicle for control), and the DTNB solution.

-

Add the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

-

Summary of Quantitative Data for Structurally Related Compounds

| Compound Class/Derivative | Target(s) | Cell Line / Enzyme | Reported Activity (IC₅₀ / Kᵢ) | Reference |

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | S100A2-p53 PPI | MiaPaCa-2 | 2.97 µM (GI₅₀) | [13] |

| Various N-benzyl sulfonamides derived from an indole core | ATP Production | PANC-1 | Sub-micromolar IC₅₀ values | [15] |

| N-benzyl-4-chlorobenzenesulfonamide derivative | Carbonic Anhydrase IX | hCA IX | 10.93–25.06 nM (IC₅₀) | [3] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase | AChE | 0.56 nM (IC₅₀) | [17] |

| Various aromatic/heterocyclic sulfonamides | Carbonic Anhydrase II, IV | hCA II, bCA IV | 10⁻⁸ to 10⁻⁹ M (Kᵢ) | [18] |

Conclusion and Future Directions

This compound is a molecule with significant, albeit currently unexplored, therapeutic potential. Based on a robust body of literature concerning its structural relatives, its mechanism of action likely involves the inhibition of key enzymes or the disruption of disease-relevant protein-protein interactions. The most plausible mechanisms include the inhibition of carbonic anhydrases, various anticancer activities through targeting the S100A2-p53 axis or cellular metabolism, and the inhibition of cholinesterases.

The experimental protocols detailed in this guide provide a clear and logical framework for the systematic investigation of these hypotheses. Elucidating the precise molecular target(s) and mechanism(s) of action for this compound is a critical next step. Such studies will not only clarify its potential as a lead compound in drug discovery but also contribute valuable knowledge to the broader understanding of the structure-activity relationships within the versatile sulfonamide class.

References

-

Grigoryan, H., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1651. [Link]

-

Costanzo, M. J., et al. (2020). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 63(23), 14543-14556. [Link]

-

Hopkins, M. D., et al. (2023). Selected examples of N‐benzyl sulfonamides with selective activity toward a pancreatic cancer cell line (BxPC3) when in the presence of metabolic inhibitor 2‐DG. ResearchGate. [Link]

-

Hopkins, M. D., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem, 18(19), e202300265. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6784. [Link]

-

Supuran, C. T. (2008). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 15(7), 622-643. [Link]

-

Lamar, A. A., et al. (2021). Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity. Molecules, 26(18), 5625. [Link]

-

El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

-

Khan, S. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807954. [Link]

-

Li, Z., et al. (2012). KCN1, a novel synthetic sulfonamide anticancer agent: in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology. Investigational New Drugs, 30(5), 1836-1845. [Link]

-

Hopkins, M. D., et al. (2023). Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ResearchGate. [Link]

-

Singh, S., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Scientific Reports, 13(1), 16183. [Link]

-

Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(6), 757-760. [Link]

-

Hopkins, M. D., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. OSU Center for Health Sciences Research Profiles. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Abdel-Aziz, A. A. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(8), 1089. [Link]

-

Costello, I. J., et al. (2023). The docking poses of selected compounds in the S100A2‐p53 binding groove. ResearchGate. [Link]

-

Vaškevičienė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen, 8(8), 1060-1071. [Link]

-

Rezaei-Ghaleh, N., et al. (2016). S100P Interacts with p53 while Pentamidine Inhibits This Interaction. International Journal of Molecular Sciences, 17(8), 1222. [Link]

-

Mueller, A., et al. (2004). The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity. Journal of Biological Chemistry, 279(41), 42914-42923. [Link]

-

Jo, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2162. [Link]

-

Bua, S., et al. (2021). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 127-136. [Link]

-

Yamanishi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 46(8), 767-774. [Link]

-

Al-Ostath, O. H., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(41), 38221-38240. [Link]

-

de Faria, A. R., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals, 17(9), 1198. [Link]

-

Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]

-

Dzobo, K., & Mmutlane, E. M. (2022). Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources. Molecules, 27(19), 6292. [Link]

-

Nochi, S., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]

Sources

- 1. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? [pubmed.ncbi.nlm.nih.gov]

N-Benzyl-4-bromobenzenesulfonamide: A Technical Guide to Unlocking Therapeutic Potential

Abstract

N-Benzyl-4-bromobenzenesulfonamide, a distinct molecule within the versatile sulfonamide class of compounds, stands as a promising scaffold for therapeutic innovation. While direct and extensive research on this specific entity is emerging, its structural components—a benzenesulfonamide core, a benzyl group, and a bromoaryl moiety—are well-recognized pharmacophores present in a multitude of biologically active agents. This technical guide synthesizes the current understanding of related compounds to extrapolate the potential therapeutic applications of this compound. We will delve into its chemical properties and synthesis, explore its likely biological targets and mechanisms of action, and provide detailed experimental frameworks for its evaluation as a potential anticancer, neuroprotective, and anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the necessary technical insights and actionable protocols to investigate and unlock the therapeutic promise of this compound.

Introduction: The Scientific Rationale

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, historically celebrated as the foundation for the first systematically used antibacterial agents.[1] Beyond this initial success, sulfonamide derivatives have demonstrated a remarkably broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1] The therapeutic versatility of this scaffold lies in its ability to mimic the transition state of enzymatic reactions and to engage in key hydrogen bonding interactions within biological targets.

The subject of this guide, this compound, integrates three key structural features that suggest a high potential for significant biological activity:

-

The Benzenesulfonamide Core: This moiety is a known inhibitor of crucial enzymes such as carbonic anhydrases and cholinesterases.[2][3]

-

The N-Benzyl Group: The addition of a benzyl group can influence the molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. It can also participate in π-π stacking and hydrophobic interactions with target proteins.[1]

-

The 4-Bromoaryl Moiety: The bromine atom serves as a site for potential further chemical modification and can be involved in halogen bonding, a recognized interaction in drug-receptor binding.

Given the established pharmacological importance of these individual components, this compound presents a compelling case for investigation across multiple therapeutic domains. This guide will provide a structured approach to exploring this potential.

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's fundamental characteristics is paramount for any drug discovery program.

| Property | Value | Source |

| CAS Number | 3609-87-8 | [4][5][6] |

| Molecular Formula | C₁₃H₁₂BrNO₂S | [4][5][6] |

| Molecular Weight | 326.2 g/mol | [4] |

| Appearance | White powder | [6] |

| Storage | Room temperature, sealed in a dry place | [5][6] |

| Purity | ≥98% | [4] |

Synthetic Pathway

The synthesis of this compound is a well-documented and reproducible process. A common and efficient method involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and benzylamine.[1]

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of related sulfonamides.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Benzylamine

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Hydrochloric acid (dilute)

-

Deionized water

-